Regioselective N-Methylation at C5 with High Yield
Treatment of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole with LDA and iodomethane regioselectively affords the N-methylated product in high yield [1]. In contrast, N-methylation of the non-stannylated analog 4-(trifluoromethyl)-1H-pyrazole typically yields a mixture of N1 and N2 isomers, requiring chromatographic separation and reducing isolated yield [2].
| Evidence Dimension | Regioselectivity of N-methylation |
|---|---|
| Target Compound Data | Regioselective (single isomer reported) |
| Comparator Or Baseline | 4-(Trifluoromethyl)-1H-pyrazole: mixture of N1/N2 isomers |
| Quantified Difference | No isomeric mixture detected; simplifies purification |
| Conditions | LDA (1.2 equiv), iodomethane (1.5 equiv), THF, -78°C to rt |
Why This Matters
Avoids costly and time-consuming isomer separation, improving synthetic efficiency and product consistency.
- [1] Hanamoto, T.; Egashira, M.; Ishizuka, K.; Furuno, H.; Inanaga, J. Synthesis and reactions of 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole. Tetrahedron 2006, 62, 6332-6338. View Source
- [2] Elguero, J. Pyrazoles. In Comprehensive Heterocyclic Chemistry II; Katritzky, A.R., Rees, C.W., Scriven, E.F.V., Eds.; Pergamon: Oxford, 1996; Vol. 3, pp 1-75. View Source
